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molecular formula C6H6BrNO2S B1292026 3-Bromo-5-(methylsulfonyl)pyridine CAS No. 445491-71-4

3-Bromo-5-(methylsulfonyl)pyridine

Cat. No. B1292026
M. Wt: 236.09 g/mol
InChI Key: CNAIMMQZMLBREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312334B2

Procedure details

To 3,5-dibromopyridine (2.96 g, 12.5 mmol) in diethyl ether (70 ml) at −78° C. was added n-butyllithium 1.6M in hexanes (8.6 ml, 13.7 mmol) and the resulting mixture was stirred in the cold for 3 hours. Dimethyl disulfide (1.12 ml, 12.5 mmol) was added and the mixture was warmed to room temperature, then partitioned between ether and water. To the crude product from evaporation of the organic phase was added tetrahydrofuran (80 ml), methanol (20 ml), oxone (17 g) and enough saturated aqueous sodium bicarbonate to afford a slightly basic medium. After stirring for 4 hours at room temperature, an excess of 1M aqueous sodium metabisulfite was added, the organic solvents were evaporated, and the residue was partitioned between ethyl acetate and water. The crude product from the organic phase was stirred in a small volume of ethyl acetate and filtered to afford the 3-Bromo-5-methylsulfonylpyridine compound as a solid.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](Br)[CH:7]=1.C([Li])CCC.[CH3:14]SSC.[S:18](S([O-])=O)([O-:21])(=O)=[O:19].[Na+].[Na+]>C(OCC)C>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([S:18]([CH3:14])(=[O:21])=[O:19])[CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
8.6 mL
Type
reactant
Smiles
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.12 mL
Type
reactant
Smiles
CSSC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred in the cold for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
To the crude product from evaporation of the organic phase
ADDITION
Type
ADDITION
Details
was added tetrahydrofuran (80 ml), methanol (20 ml), oxone (17 g) and enough saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
to afford a slightly basic medium
STIRRING
Type
STIRRING
Details
After stirring for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the organic solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
STIRRING
Type
STIRRING
Details
The crude product from the organic phase was stirred in a small volume of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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